An In-depth Technical Guide to Azido-PEG4-4-nitrophenyl carbonate
An In-depth Technical Guide to Azido-PEG4-4-nitrophenyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique chemical architecture, featuring a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and a 4-nitrophenyl carbonate reactive group, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols and data presented for practical use by researchers and drug development professionals.
The azide moiety serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The 4-nitrophenyl carbonate group is a reactive ester that readily couples with primary and secondary amines, such as those found on the surface of proteins and peptides, to form stable carbamate (B1207046) bonds.[3] The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[3] A primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][4]
Structure and Physicochemical Properties
The chemical structure of Azido-PEG4-4-nitrophenyl carbonate is depicted below:
Figure 1: Chemical Structure of Azido-PEG4-4-nitrophenyl carbonate
(Note: A placeholder image is used. The actual structure consists of an azide group (N3) connected via a PEG4 linker to a 4-nitrophenyl carbonate group.)
Caption: Chemical structure of Azido-PEG4-4-nitrophenyl carbonate.
The key physicochemical properties of Azido-PEG4-4-nitrophenyl carbonate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C15H20N4O8 | |
| Molecular Weight | 384.34 g/mol | |
| CAS Number | 1422540-98-4 | [5] |
| Appearance | White to off-white solid or oil | |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. | [6] |
| Storage | Store at -20°C, protected from light and moisture. | [4] |
Reactivity and Stability
The utility of Azido-PEG4-4-nitrophenyl carbonate stems from its two distinct reactive functionalities.
4-Nitrophenyl Carbonate: Amine Reactivity
The 4-nitrophenyl carbonate group reacts with primary and secondary amines to form a stable carbamate linkage. This reaction is pH-dependent, with optimal rates typically observed in the range of pH 7.5-8.5.[7] At lower pH, the amine nucleophilicity is reduced due to protonation, while at higher pH, hydrolysis of the carbonate becomes a significant competing reaction. The release of 4-nitrophenol, a chromogenic species, allows for the spectrophotometric monitoring of the reaction progress at around 400 nm.[8]
| Amine | pKa of Conjugate Acid | Second-Order Rate Constant (kN, M⁻¹s⁻¹) | Reference(s) |
| Piperazinium ion | 5.95 | (6.22 ± 0.11) × 10⁻² | [9] |
| 1-Formylpiperazine | 7.98 | 1.68 ± 0.01 | [9] |
| Morpholine | 8.65 | 11.3 ± 0.1 | [9] |
| 1-(2-Hydroxyethyl)piperazine | 9.32 | 27.6 ± 0.5 | [9] |
| Piperazine | 9.98 | 108 ± 2 | [9] |
| 3-Methylpiperidine | 11.1 | 248 ± 3 | [10] |
Azide Group: Click Chemistry
The terminal azide group is a versatile handle for bioorthogonal "click chemistry" reactions, enabling the highly specific and efficient formation of a stable triazole linkage.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst. It is known for its high reaction rates and yields.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between the azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it particularly suitable for applications in living systems.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Azido-PEG4-4-nitrophenyl carbonate.
Protocol for Protein Conjugation via Amine Reaction
This protocol describes the general procedure for conjugating Azido-PEG4-4-nitrophenyl carbonate to a protein through its primary amines.
Materials:
-
Protein of interest
-
Azido-PEG4-4-nitrophenyl carbonate
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of Azido-PEG4-4-nitrophenyl carbonate in anhydrous DMF or DMSO (e.g., 10-50 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-4-nitrophenyl carbonate stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the absorbance at 400 nm due to the release of 4-nitrophenol.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by SEC or dialysis against a suitable buffer.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized molecule and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from section 4.1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.2 to 5-fold molar excess of the alkyne).
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Initiation of Click Reaction:
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis to remove the catalyst and excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction with a strained alkyne.
Materials:
-
Azide-functionalized molecule (from section 4.1)
-
Strained alkyne-containing molecule (e.g., DBCO or BCN derivative)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) if needed for solubility
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer.
-
Prepare a stock solution of the strained alkyne-containing molecule in DMSO (e.g., 10 mM).
-
-
Reaction Setup: In a reaction vessel, add the azide-functionalized molecule.
-
Initiation of Reaction: Add a 1.5- to 3-fold molar excess of the strained alkyne stock solution to the azide solution.
-
Incubation: Incubate the reaction at room temperature for 2-12 hours. The reaction time will depend on the specific strained alkyne used.
-
Purification: Purify the final conjugate using a suitable method like SEC or dialysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the two-step bioconjugation strategy using Azido-PEG4-4-nitrophenyl carbonate.
Caption: A typical bioconjugation workflow using the linker.
PROTAC Mechanism of Action
This diagram illustrates the mechanism of action for a PROTAC synthesized using the Azido-PEG4-4-nitrophenyl carbonate linker.
Caption: The PROTAC-mediated protein degradation pathway.
Conclusion
Azido-PEG4-4-nitrophenyl carbonate is a powerful and versatile heterobifunctional linker that provides researchers with a robust tool for the synthesis of complex bioconjugates. Its well-defined structure, combining the specificity of click chemistry with the efficiency of amine-reactive conjugation, along with the beneficial properties of the PEG spacer, makes it an invaluable reagent in drug discovery and development, particularly for the construction of PROTACs and other targeted therapeutics. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jips-k.org [jips-k.org]
- 3. Azido-PEG4-4-nitrophenyl carbonate - Amerigo Scientific [amerigoscientific.com]
- 4. Azido-PEG4-4-nitrophenyl carbonate | TargetMol [targetmol.com]
- 5. Azido-PEG4-4-nitrophenyl carbonate - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
